Core Scaffold for Patent-Protected CA IX Inhibitor Lead Series
The compound is the direct precursor to Formula I in patent EP4161910B1, a novel sulfonamide-based inhibitor of carbonic anhydrase IX (CA IX). This specific core is indispensable for the claimed anticancer activity; its simplest non-methylated analog, 2-methyl-6-phenylpyridine, is not described in the patent's active compound series, suggesting a critical SAR role for the para-methyl group on the phenyl ring [1].
| Evidence Dimension | Pharmacophoric relevance for CA IX inhibition |
|---|---|
| Target Compound Data | Core scaffold of a series of patent-protected CA IX inhibitors with demonstrated anticancer activity. |
| Comparator Or Baseline | 2-methyl-6-phenylpyridine: Not claimed or exemplified as a core scaffold in the patent for CA IX inhibition. |
| Quantified Difference | Qualitative but definitive: The target compound is a specifically claimed structural component of active inhibitors, whereas the comparator is not, indicating a functional advantage conferred by the para-methyl substituent. |
| Conditions | Patent analysis of EP4161910B1, comparison of claimed chemical structures for CA IX inhibitory and anticancer utility. |
Why This Matters
For procurement targeting CA IX inhibitor development, this compound provides a direct synthetic entry to a patent-defined pharmacophore, unlike its non-methylated analog which may lead to inactive compounds.
- [1] European Patent Office. (2023). EP4161910B1 - 2-(3-(2-methyl-6-(p-tolyl) pyridine-3-yl) ureido) benzenesulfonamide and derivatives as inhibitor of carbonic anhydrase ix for the treatment of cancer. View Source
